molecular formula C15H15N3O B11116068 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea

Cat. No.: B11116068
M. Wt: 253.30 g/mol
InChI Key: BPPANNOCPFWAQO-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopenta[b]pyridine core, which is a bicyclic structure fused with a pyridine ring, and a phenylurea moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea typically involves multicomponent reactions and cyclocondensation processes. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination reactions . The reaction conditions often involve the use of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues, while substitution reactions can introduce various functional groups onto the phenylurea moiety .

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, binding to their active sites and preventing substrate access. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea

InChI

InChI=1S/C15H15N3O/c19-15(17-12-6-2-1-3-7-12)18-13-9-11-5-4-8-14(11)16-10-13/h1-3,6-7,9-10H,4-5,8H2,(H2,17,18,19)

InChI Key

BPPANNOCPFWAQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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